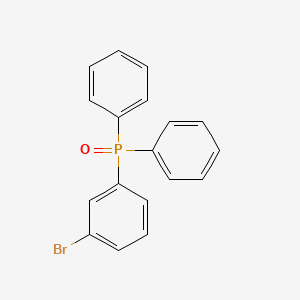

(3-Bromophenyl)diphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-3-diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZLAPUQZCXKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-04-1 | |

| Record name | (3-Bromophenyl)diphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Bromophenyl)diphenylphosphine oxide CAS number

An In-Depth Technical Guide to (3-Bromophenyl)diphenylphosphine Oxide: Synthesis, Properties, and Applications in Advanced Organic Electronics

Introduction

This compound, bearing the CAS Number 10212-04-1 , is a versatile organophosphorus compound that has emerged as a pivotal building block in the realm of materials science and organic synthesis.[1][2][3] Its unique molecular architecture, featuring a diphenylphosphine oxide moiety and a strategically positioned bromine atom on a phenyl ring, offers a compelling combination of intrinsic properties and synthetic handles. The phosphine oxide group imparts high thermal stability and electron-transporting capabilities, while the bromo-substituent serves as a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][4]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its primary application as a precursor for advanced materials in Organic Light-Emitting Diodes (OLEDs), complete with a representative experimental workflow for its derivatization.

Core Compound Specifications

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 10212-04-1 |

| Molecular Formula | C₁₈H₁₄BrOP |

| Molecular Weight | 357.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >98% |

| Primary Application | Building block for organic semiconductor materials (e.g., for OLEDs) |

Synthesis of this compound: A Mechanistic Approach

The synthesis of aryldiphenylphosphine oxides can be achieved through several established methods, including the reaction of Grignard reagents with diphenylphosphinic chloride or related electrophiles.[1][5] This approach offers a reliable and scalable route to this compound.

Plausible Synthetic Route: The Grignard Reaction

The most logical and widely applicable synthesis of this compound involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with diphenylphosphinic chloride. The selective formation of the mono-Grignard reagent is crucial and can be controlled by reaction conditions.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for Grignard reagent formation and subsequent reaction with phosphorus electrophiles.[6][7][8][9]

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Diphenylphosphinic chloride

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Activate the magnesium by adding a small crystal of iodine and gently warming under a nitrogen atmosphere until the iodine color dissipates.

-

Add anhydrous THF via syringe to cover the magnesium.

-

Dissolve 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the dibromobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing.

-

Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diphenylphosphinic Chloride:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve diphenylphosphinic chloride (0.9 equivalents) in anhydrous THF.

-

Add the diphenylphosphinic chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

-

Self-Validation and Causality:

-

Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen; therefore, maintaining an inert atmosphere is critical for successful synthesis.[7][8]

-

Slow Addition: The slow addition of the aryl halide during Grignard formation and the electrophile during the coupling step helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

Stoichiometry: Using a slight excess of magnesium and a slight deficiency of the phosphinic chloride ensures complete consumption of the more valuable electrophile.

-

Aqueous Work-up: The acidic and basic washes in the work-up procedure are essential to remove unreacted starting materials, magnesium salts, and other impurities.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a valuable precursor for the synthesis of high-performance host materials for phosphorescent OLEDs (PhOLEDs).[1][4] The diphenylphosphine oxide core provides high triplet energy and good electron transport characteristics, which are crucial for efficient energy transfer to the phosphorescent dopant and for balancing charge transport within the device.[10][11] The bromine atom allows for the facile introduction of other functional groups, such as carbazole moieties, through Suzuki-Miyaura cross-coupling reactions.[4][12]

Caption: Synthesis of an OLED host material.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative Suzuki-Miyaura coupling of this compound with carbazole-9-boronic acid to generate a model OLED host material. This procedure is based on well-established methodologies for Suzuki couplings.[13][14]

Materials:

-

This compound

-

Carbazole-9-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene and water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (1.0 equivalent), carbazole-9-boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

-

Reaction Execution:

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized phosphine oxide.

-

Role in OLED Device Performance

The resulting carbazole-phosphine oxide hybrid molecule is designed to function as a host material in the emissive layer of a PhOLED.

Caption: A typical multilayer OLED device structure.

In this device architecture, the host material plays several critical roles:

-

Matrix for the Emitter: It disperses the phosphorescent dopant, preventing aggregation and concentration quenching.

-

Charge Transport: The carbazole moiety facilitates hole transport, while the phosphine oxide moiety assists in electron transport, leading to a more balanced charge distribution within the emissive layer.

-

Energy Transfer: The high triplet energy of the phosphine oxide host allows for efficient Förster or Dexter energy transfer to the lower-energy triplet state of the phosphorescent dopant, leading to light emission.[11]

The use of host materials derived from this compound can lead to OLEDs with high external quantum efficiencies, low turn-on voltages, and improved operational stability.

Conclusion

This compound is a strategically designed molecule that serves as a powerful tool for chemists and materials scientists. Its robust synthesis and the versatility of its bromo-functional group make it an ideal starting material for creating complex molecular architectures. Its primary application in the development of host materials for phosphorescent OLEDs underscores its importance in the advancement of organic electronics. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in research and development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of (3-Bromophenyl)diphenylphosphine oxide

This guide provides a comprehensive technical overview of (3-bromophenyl)diphenylphosphine oxide, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, the nuances of its chemical bonding, its synthesis and characterization, and its applications as a versatile building block in modern organic synthesis. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Introduction: The Emerging Importance of Aryl Phosphine Oxides

For many years, phosphine oxides were often regarded as mere byproducts of reactions like the Wittig synthesis. However, a paradigm shift has occurred, and these phosphorus (V) compounds are now recognized for their unique and valuable properties. The phosphine oxide moiety is a powerful hydrogen bond acceptor with a stable tetrahedral geometry, offering three vectors for chemical modification.[1] This has led to their increasing use in medicinal chemistry to enhance solubility, metabolic stability, and target affinity of drug candidates.[1][2] Furthermore, arylphosphine oxides serve as important precursors to phosphine ligands, which are indispensable in transition metal catalysis. This compound, with its reactive bromine handle, is a particularly valuable synthon for the construction of more complex molecular frameworks.

Molecular Structure and Bonding

Overall Molecular Geometry

The central phosphorus atom in this compound is tetrahedral, with four substituents: an oxygen atom and three aryl groups (two phenyl and one 3-bromophenyl). The P=O bond is a dominant feature, being short and highly polarized. The three aryl rings are arranged in a propeller-like fashion around the phosphorus center.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Key Bond Parameters (Predicted)

Based on data from similar structures, we can predict the following bond lengths and angles:

| Bond | Predicted Length (Å) | Predicted Angle | Predicted Value (°) |

| P=O | 1.48 - 1.50 | O=P-C (aryl) | 110 - 114 |

| P-C (phenyl) | 1.80 - 1.82 | C (aryl)-P-C (aryl) | 105 - 109 |

| P-C (bromo) | 1.80 - 1.82 | ||

| C-Br | 1.89 - 1.91 |

The P=O bond is expected to be the shortest and strongest bond to the phosphorus atom. The P-C bonds will have lengths typical for sp2 carbon-phosphorus single bonds. The C-Br bond length is consistent with that of a typical aryl bromide.

Electronic Effects and Bonding

The phosphoryl group (P=O) is strongly electron-withdrawing through induction and also capable of π-backbonding. This has a significant influence on the electronic properties of the attached aryl rings. The bromine atom on the meta-position of one of the phenyl rings is also an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution. These electronic features are crucial for the reactivity of the molecule, which will be discussed in a later section.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the formation of arylphosphine oxides.

Synthetic Routes

A common and effective method for the synthesis of aryldiphenylphosphine oxides is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of a secondary phosphine oxide, such as diphenylphosphine oxide, with an aryl halide.

Diagram: Synthetic Workflow for this compound

References

(3-Bromophenyl)diphenylphosphine oxide: A Technical Guide for Advanced Synthesis

Abstract: This document provides a comprehensive technical overview of (3-Bromophenyl)diphenylphosphine oxide, a key reagent and building block in modern organic and materials chemistry. We will delve into its fundamental chemical properties, established synthetic protocols, detailed spectroscopic characterization, and significant applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline organophosphorus compound. The presence of the phosphine oxide group, two phenyl rings, and a bromo-substituted phenyl ring imparts a unique combination of steric bulk, electronic properties, and reactive sites. Its core identity is defined by the following characteristics.

The molecular formula for this compound is C₁₈H₁₄BrOP [1][2][3][4].

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄BrOP | [1][4] |

| Molecular Weight | 357.19 g/mol | [1][2][3] |

| IUPAC Name | (3-bromophenyl)(diphenyl)phosphane oxide | [1][2][4] |

| CAS Number | 10212-04-1 | [1][2] |

| PubChem CID | 85529707 | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95 °C | [1][4] |

| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | [1][3][4] |

Synthesis and Purification

The synthesis of aryldiphenylphosphine oxides can be achieved through several established methods, each with distinct advantages.[5][6][7] Common strategies include the oxidation of the corresponding phosphine, transition metal-catalyzed coupling reactions (e.g., Hirao reaction), or the reaction of chlorodiphenylphosphine with a suitable Grignard reagent followed by oxidation.[5][6][7][8]

A prevalent and reliable laboratory-scale synthesis involves the Grignard reaction. This approach offers high yields and is amenable to various substrates.

2.1. Synthetic Workflow: Grignard-Based Approach

The causality behind this workflow is straightforward: 1,3-dibromobenzene is selectively mono-metalated to form a Grignard reagent. This nucleophilic organometallic species then attacks the electrophilic phosphorus center of diphenylphosphinic chloride. The subsequent oxidation step, often occurring during aqueous workup, yields the final phosphine oxide product.

Caption: Grignard-based synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Apparatus Setup: A three-necked, oven-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and gently refluxed until most of the magnesium is consumed. The mixture is then cooled to 0 °C.

-

Scientific Rationale: Anhydrous THF is crucial as Grignard reagents are highly reactive with protic solvents like water. The iodine crystal helps to activate the magnesium surface.

-

-

Phosphinylation: A solution of diphenylphosphinic chloride (Ph₂P(O)Cl) (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent solution, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Scientific Rationale: The dropwise addition at low temperature controls the exothermic reaction between the highly nucleophilic Grignard reagent and the electrophilic phosphorus center.

-

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features in NMR and IR spectroscopy provide a unique "fingerprint" for this compound.

Table 2: Representative Spectroscopic Data

| Technique | Observation | Interpretation |

| ³¹P NMR | A single resonance typically observed around δ 29-33 ppm. | This chemical shift is characteristic of a triarylphosphine oxide. The exact position can be influenced by the solvent and concentration. |

| ¹H NMR | Complex multiplets in the aromatic region (δ ~7.2-8.0 ppm). | Signals correspond to the protons on the two unsubstituted phenyl rings and the brominated phenyl ring. Protons ortho to the phosphorus atom often show coupling to the ³¹P nucleus. |

| ¹³C NMR | Multiple signals in the aromatic region (δ ~120-140 ppm). | Signals correspond to the 18 carbon atoms in the aromatic rings. Carbons directly bonded to phosphorus will exhibit a large C-P coupling constant (J_C-P). |

| FT-IR | Strong absorption band around 1180-1200 cm⁻¹. | This intense band is characteristic of the P=O stretching vibration, a definitive marker for the phosphine oxide functional group. |

Applications in Research and Development

Aryldiphenylphosphine oxides are not merely synthetic endpoints; they are valuable precursors and intermediates in a variety of chemical transformations.[5][6][7]

4.1. Precursor to Phosphine Ligands

The most common application is the reduction of the phosphine oxide to the corresponding phosphine. The resulting (3-bromophenyl)diphenylphosphine is a valuable ligand in transition-metal catalysis. The bromine atom serves as a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures.

-

Deoxygenation Rationale: Strong reducing agents like hydrosilanes (e.g., trichlorosilane) are typically required to cleave the strong P=O bond, reflecting its high thermodynamic stability.

Caption: Conversion of the phosphine oxide to a phosphine ligand for catalysis.

4.2. Intermediate in Cross-Coupling Reactions

The C-Br bond on the molecule can participate directly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the direct incorporation of the diphenylphosphine oxide moiety into larger, more complex molecular frameworks. This is particularly useful in the synthesis of materials for optoelectronics (e.g., OLEDs) and pharmaceuticals.[5]

4.3. Flame Retardants

Organophosphorus compounds, including phosphine oxides, are known for their flame-retardant properties.[9] They can be incorporated into polymer matrices to enhance their fire resistance, making them relevant in materials science applications.[9]

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation.[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | 10212-04-1 [sigmaaldrich.com]

- 3. 10212-04-1 | this compound - AiFChem [aifchem.com]

- 4. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectral Characterization of (3-Bromophenyl)diphenylphosphine Oxide

Introduction

(3-Bromophenyl)diphenylphosphine oxide is a versatile organophosphorus compound frequently utilized as an intermediate in organic synthesis, a ligand in catalysis, and a building block for functional materials. Its precise chemical structure and purity are paramount for its successful application, making comprehensive spectral characterization an indispensable aspect of its quality control and research-based deployment. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in the principles of analytical chemistry. We will explore not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra, offering a holistic view for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical identifiers.

| Property | Value | Reference |

| CAS Number | 10212-04-1 | [1] |

| Molecular Formula | C₁₈H₁₄BrOP | [1][2] |

| Molecular Weight | 357.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The presence of ¹H, ¹³C, and the magnetically active ³¹P nucleus provides multiple, complementary spectroscopic handles.

Expertise & Experience: The Rationale for Multinuclear NMR

A complete structural confirmation relies on a combination of ¹H, ¹³C, and ³¹P NMR.

-

¹H NMR maps the proton environment, revealing the number and connectivity of hydrogen atoms.

-

¹³C NMR provides a detailed map of the carbon skeleton.

-

³¹P NMR is exceptionally informative for organophosphorus compounds. With a 100% natural abundance and a high gyromagnetic ratio, the ³¹P nucleus provides a simple, highly sensitive spectrum with a wide chemical shift range that is exquisitely sensitive to the electronic environment and oxidation state of the phosphorus atom[3]. For this compound, a pentavalent phosphine oxide, the ³¹P signal is expected in a distinct downfield region, far from trivalent phosphines.

³¹P NMR Spectral Data

The ³¹P{¹H} (proton-decoupled) NMR spectrum is the simplest and most direct confirmation of the compound's identity. It typically displays a single sharp resonance.

-

Expected Chemical Shift (δ): 28 - 33 ppm (in CDCl₃)

-

Interpretation: The chemical shift in this region is characteristic of a triarylphosphine oxide. This single peak confirms the presence of one unique phosphorus environment in the molecule. The precise shift can be influenced by solvent and concentration, but remains within this well-established range for this class of compounds[4][5][6].

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the aromatic regions of the molecule. The protons on the two equivalent phenyl rings and the non-equivalent bromophenyl ring can be distinguished by their chemical shifts and coupling patterns.

-

Expected Chemical Shifts (δ): 7.40 - 7.90 ppm (in CDCl₃)

-

Interpretation: All 14 aromatic protons resonate in this downfield region.

-

Diphenyl Group Protons (10H): These typically appear as complex multiplets resulting from both H-H and H-P coupling. The protons ortho to the phosphorus atom are most affected by the phosphorus nucleus and often appear further downfield.

-

Bromophenyl Group Protons (4H): These protons also appear as multiplets. Their specific chemical shifts are influenced by the electronic effects of both the bromine atom (meta-directing) and the diphenylphosphine oxide group. Based on related structures, the protons on the brominated ring are expected between δ 7.2 and 7.7 ppm[7].

-

¹³C NMR Spectral Data

The ¹³C{¹H} NMR spectrum reveals all 18 carbon atoms in the molecule and, crucially, shows the effect of coupling to the phosphorus nucleus.

-

Expected Chemical Shifts (δ): 120 - 140 ppm (in CDCl₃)

-

Interpretation:

-

C-P Coupling: The most telling feature is the presence of carbon-phosphorus coupling constants (JC-P). The carbon atom directly bonded to phosphorus (ipso-carbon) exhibits a large coupling constant, typically in the range of 95-110 Hz[5]. The ortho, meta, and para carbons show progressively smaller couplings.

-

C-Br Carbon: The carbon atom bonded to bromine is expected to have a chemical shift around 122 ppm.

-

Symmetry: The spectrum will show 4 signals for the bromophenyl ring and 4 signals for the two equivalent phenyl rings, for a total of 8 distinct aromatic carbon signals.

-

Summary of NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) / ppm | Key Features and Interpretation |

| ³¹P | 28 - 33 | Single peak, characteristic of a pentavalent triarylphosphine oxide. |

| ¹H | 7.40 - 7.90 | Complex multiplets corresponding to the 14 aromatic protons. |

| ¹³C | 120 - 140 | 8 distinct aromatic signals. Large JC-P coupling (~100 Hz) for ipso-carbons confirms the C-P bond. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a molecular "fingerprint."

Trustworthiness: The Self-Validating P=O Stretch

The most prominent and diagnostic feature in the IR spectrum of this compound is the P=O stretching vibration. Its presence is a strong confirmation that the phosphorus center is in the +5 oxidation state and has not been reduced to a phosphine. This peak is typically strong and sharp.

Summary of IR Absorption Data

| Wavenumber (ν) / cm⁻¹ | Vibration Type | Intensity | Interpretation |

| ~3060 | Aromatic C-H Stretch | Medium | Confirms the presence of aromatic rings. |

| ~1590, 1485, 1440 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene rings. |

| ~1180 - 1200 | P=O Stretch | Strong, Sharp | Key diagnostic peak for the phosphine oxide functionality[8]. |

| ~1120 | P-C (Aryl) Stretch | Strong | Confirms the phosphorus-carbon bonds. |

| ~750, ~690 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations characteristic of mono- and meta-substituted benzene rings. |

| ~550 | C-Br Stretch | Medium | Indicates the presence of the carbon-bromine bond. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the compound's fragmentation patterns, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is the preferred method for obtaining an unambiguous elemental composition.

Authoritative Grounding: Isotopic Patterns as Confirmation

A key validating feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M⁺ and M+2 ion cluster with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom in the molecule.

Summary of Mass Spectrometry Data (ESI-HRMS)

| m/z Value (Predicted) | Species | Interpretation |

| 357.0038 | [M+H]⁺ (for ⁷⁹Br) | The protonated molecular ion. The calculated exact mass provides unambiguous confirmation of the elemental formula C₁₈H₁₅BrOP[2]. |

| 359.0017 | [M+H]⁺ (for ⁸¹Br) | The corresponding protonated molecular ion containing the heavier bromine isotope. |

| 201.0620 | [M - C₆H₄Br]⁺ | A likely major fragment corresponding to the stable diphenylphosphine oxide cation, resulting from the cleavage of the P-C(bromophenyl) bond. |

Methodologies and Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended for the acquisition of spectral data.

Synthesis Protocol: Grignard Reaction

A common and reliable method for synthesizing this compound involves the reaction of diphenylphosphinic chloride with the Grignard reagent derived from 1,3-dibromobenzene. This method is adapted from established procedures for creating arylphosphine oxides[9].

Step-by-Step Protocol:

-

Grignard Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal can be added to initiate the reaction.

-

Reaction: Once the Grignard reagent has formed (solution turns cloudy and grey), cool the flask to 0 °C. Add a solution of diphenylphosphinic chloride (Ph₂P(O)Cl) (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure compound.

Spectral Acquisition Protocols

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the proton-decoupled spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm). This analysis is typically rapid due to the high sensitivity of the ³¹P nucleus.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to obtain a high-quality spectrum. Perform a background scan prior to sample analysis.

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. Calibrate the instrument immediately prior to the analysis to ensure high mass accuracy.

Visualization of Analytical Workflows

Diagrams can clarify the logical flow of the characterization process and the relationship between the data and the chemical structure.

Caption: Overall workflow from synthesis to structural validation.

Caption: Relationship between structure and key spectral data points.

Conclusion

The comprehensive spectral analysis of this compound via multinuclear NMR, FT-IR, and HRMS provides a self-validating system for its unambiguous identification and purity assessment. The key diagnostic markers—a ³¹P NMR signal around 30 ppm, a strong P=O stretch in the IR spectrum near 1190 cm⁻¹, and the characteristic 1:1 isotopic pattern for the molecular ion in the mass spectrum—collectively form a unique spectral fingerprint. Adherence to the detailed methodologies presented herein will ensure the generation of accurate and reliable data, which is fundamental for any research or development activity involving this important chemical entity.

References

- 1. 10212-04-1 | this compound - AiFChem [aifchem.com]

- 2. PubChemLite - this compound (C18H14BrOP) [pubchemlite.lcsb.uni.lu]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)diphenylphosphine oxide: Methodologies, Mechanistic Insights, and Practical Considerations for Researchers

Abstract

(3-Bromophenyl)diphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and as a key building block in the development of novel pharmaceuticals. Its unique structural motif, featuring a phosphine oxide group and a reactive bromine substituent, makes it a valuable precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, offering detailed, field-proven protocols for both Grignard-based and palladium-catalyzed cross-coupling methodologies. Beyond procedural steps, this document delves into the underlying reaction mechanisms, providing researchers with the causal understanding necessary to optimize reaction conditions and troubleshoot potential challenges. The guide is designed to be a self-validating system, with in-depth characterization data and purification strategies to ensure the synthesis of high-purity material. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of the synthesis of this important chemical entity.

Introduction: The Significance of this compound in Modern Chemistry

Phosphine oxides are a class of organophosphorus compounds characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. They are recognized for their high polarity and ability to act as strong hydrogen bond acceptors, properties that have led to their increasing use in medicinal chemistry to enhance solubility, metabolic stability, and other pharmacokinetic properties of drug candidates.[1] The anaplastic lymphoma kinase (ALK) inhibitor brigatinib, an approved anticancer drug, notably features a phosphine oxide moiety, underscoring the growing importance of this functional group in pharmaceutical design.[1]

This compound, in particular, serves as a bifunctional building block. The diphenylphosphine oxide group can act as a directing group or be further modified, while the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual functionality allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of ligands for catalysis, materials for organic electronics, and novel therapeutic agents.

This guide will focus on the two most prevalent and practical methods for the laboratory-scale synthesis of this compound: the Grignard reaction and the Palladium-Catalyzed Hirao Coupling. Each method will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and insights into critical experimental parameters.

Synthetic Methodologies

The choice of synthetic route for this compound often depends on the availability of starting materials, desired scale, and the specific requirements for purity. Both the Grignard and Hirao coupling methods are robust and have been successfully employed for the synthesis of this and analogous aryl phosphine oxides.

Grignard Reaction: A Classic Approach to C-P Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] In the context of synthesizing this compound, this method involves the reaction of a Grignard reagent derived from 1,3-dibromobenzene with a suitable diphenylphosphinyl electrophile, such as diphenylphosphinic chloride (Ph₂P(O)Cl).

2.1.1. Underlying Principle and Mechanism

The synthesis proceeds in two key stages:

-

Formation of the Grignard Reagent: 3-Bromophenylmagnesium bromide is prepared by the reaction of 1,3-dibromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into one of the C-Br bonds, forming the organomagnesium halide.

-

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent then attacks the electrophilic phosphorus center of diphenylphosphinic chloride, displacing the chloride and forming the desired C-P bond.

2.1.2. Detailed Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Diphenylphosphinic chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen)

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask.

-

Under a positive pressure of argon, add anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 1,3-dibromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium is consumed.

-

-

Reaction with Diphenylphosphinic Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of diphenylphosphinic chloride (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white solid.

-

2.1.3. Causality and Field-Proven Insights

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Initiation of Grignard Formation: The reaction of magnesium with aryl bromides can sometimes be difficult to initiate. The addition of a small crystal of iodine helps to activate the magnesium surface. Gentle heating or crushing the magnesium turnings can also aid in initiation.

-

Temperature Control: The formation of the Grignard reagent is exothermic. The dropwise addition of the aryl bromide solution helps to control the reaction rate and prevent overheating, which can lead to the formation of byproducts such as biphenyl. The subsequent reaction with diphenylphosphinic chloride is also exothermic and should be performed at a reduced temperature to minimize side reactions.

Palladium-Catalyzed Hirao Coupling: A Modern and Efficient Approach

The Hirao coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and a compound containing a P-H bond, such as a secondary phosphine oxide.[3] This method has emerged as a powerful tool for the formation of C-P bonds due to its functional group tolerance and generally high yields.

2.2.1. Underlying Principle and Mechanism

The catalytic cycle of the Hirao coupling is believed to proceed through a series of steps analogous to other palladium-catalyzed cross-coupling reactions:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (1,3-dibromobenzene), forming an arylpalladium(II) complex.

-

Ligand Exchange/Deprotonation: The secondary phosphine oxide (diphenylphosphine oxide) coordinates to the palladium center, followed by deprotonation by a base (e.g., triethylamine) to form a phosphinito-palladium(II) complex.

-

Reductive Elimination: The aryl and phosphinito ligands on the palladium center undergo reductive elimination, forming the C-P bond of the product and regenerating the Pd(0) catalyst.

2.2.2. Detailed Experimental Protocol: Microwave-Assisted Hirao Coupling

Disclaimer: This protocol involves the use of a microwave reactor and should only be performed by trained personnel familiar with the operation of such equipment. The reaction should be carried out in a sealed microwave vial.

Materials:

-

1,3-Dibromobenzene

-

Diphenylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Ethanol

-

Dichloromethane (DCM)

-

Silica gel

Equipment:

-

Microwave reactor

-

Microwave vial with a stir bar

-

Syringes

Procedure:

-

Reaction Setup:

-

Microwave Irradiation:

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 120 °C for 30-60 minutes.[4] The reaction progress can be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, dilute it with dichloromethane and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white solid. A reported yield for this reaction is in the range of 68-76%.[4]

-

2.2.3. Causality and Field-Proven Insights

-

Choice of Catalyst and Ligand: While Pd(OAc)₂ is a common and effective catalyst precursor, other palladium sources can also be used.[5] In many Hirao reactions, an excess of the secondary phosphine oxide can serve as a ligand for the palladium center, eliminating the need for additional phosphine ligands.[6]

-

Base: A base is required to deprotonate the diphenylphosphine oxide, facilitating its coordination to the palladium center. Triethylamine is a commonly used and effective base for this purpose.

-

Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times compared to conventional heating.[4] This is due to the efficient and rapid heating of the polar solvent and reactants.

-

Selectivity with Dihalogenated Substrates: When using dihalogenated substrates like 1,3-dibromobenzene, careful control of stoichiometry is crucial to favor the mono-substituted product. Using a slight excess of diphenylphosphine oxide can help drive the reaction to completion while minimizing the formation of the di-substituted byproduct.[4]

Purification and Characterization

The purity of this compound is critical for its subsequent use in research and development. The following section details the recommended purification and characterization methods to ensure the identity and purity of the synthesized compound.

Purification

-

Column Chromatography: The most effective method for purifying this compound is column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, allows for the separation of the desired product from unreacted starting materials and byproducts.

-

Recrystallization: For further purification, recrystallization can be employed. A suitable solvent system can be determined empirically, but mixtures of polar and non-polar solvents, such as ethyl acetate/hexanes or dichloromethane/hexanes, are often effective.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄BrOP | TCI |

| Molecular Weight | 357.19 g/mol | TCI |

| Appearance | White to almost white powder or crystal | [7] |

| Melting Point | 95 °C | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.86 – 7.81 (m, 1H), 7.84 – 7.79 (m, 2H), 7.81 – 7.79 (m, 1H), 7.54 – 7.48 (m, 2H), 7.47 – 7.40 (m, 4H) | [8] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 136.82 (d, J = 2.5 Hz), 134.69, 134.58, 132.02, 131.91, 131.76, 131.68, 130.95, 128.64, 128.53, 127.79, 126.46, 123.15, 123.07 | [8] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): 32.28 | [8] |

| IR (KBr) | ν (cm⁻¹): 3053, 1437 (P-Ph), 1190 (P=O), 1119, 749, 694, 557 | [8] |

Note: NMR and IR data are based on similar compounds and should be used as a reference. Actual spectra should be obtained and interpreted for the synthesized material.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of this compound, a key intermediate in modern organic and medicinal chemistry. By presenting two robust synthetic methodologies, the Grignard reaction and the palladium-catalyzed Hirao coupling, complete with step-by-step protocols and mechanistic insights, this document equips researchers with the necessary knowledge to confidently synthesize and characterize this valuable compound. The emphasis on causality behind experimental choices and the inclusion of comprehensive characterization data are intended to foster a deeper understanding and facilitate the successful application of these synthetic methods in the laboratory. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, making a thorough understanding of its synthesis an invaluable asset for chemical scientists.

References

An In-Depth Technical Guide to the Safe Handling of (3-Bromophenyl)diphenylphosphine Oxide

This guide provides comprehensive safety and handling protocols for (3-Bromophenyl)diphenylphosphine oxide, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets, toxicological data on analogous compounds, and established laboratory safety practices to ensure a self-validating system of protocols rooted in scientific integrity.

Understanding the Compound: Physicochemical & Hazardous Profile

This compound is a solid organophosphorus compound. An understanding of its physical and chemical properties is foundational to its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 10212-04-1 | [1][2] |

| Molecular Formula | C18H14BrOP | [1][3] |

| Molecular Weight | 357.19 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95 °C | [1] |

| Solubility | Poorly soluble in water. | [4] |

| Storage Temperature | Room temperature, in a dry, dark place. | [1][2] |

Hazard Identification:

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

The signal word for this compound is "Warning" .[1]

Toxicological Insights and Health Hazard Analysis

While specific toxicological data for this compound is limited, information on the closely related compound, triphenylphosphine oxide (TPPO), provides valuable insights into potential health effects. It is prudent to handle this compound with the assumption that it may exhibit similar toxicological properties.

TPPO is known to be an irritant to the skin and mucous membranes.[6] In animal studies, oral administration of high doses of TPPO has been associated with liver injury in dogs.[7] Although the carcinogenicity of TPPO has not been determined due to inadequate data, it is crucial to minimize exposure.[8] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

The irritant nature of this class of compounds is the primary driver for the stringent personal protective equipment (PPE) recommendations that follow. The microscopic, crystalline nature of the powder can cause mechanical irritation to the eyes and respiratory tract, while its chemical properties can lead to dermal irritation upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A fume hood is highly recommended to capture any airborne dust.[5]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of where the compound is handled.[5]

Personal Protective Equipment (PPE):

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[5]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.

-

Lab Coat: A standard lab coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter is necessary.[9]

Donning and Doffing PPE Workflow:

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

-

Avoid breathing dust.[9]

-

Prevent contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[1]

-

Use in a well-ventilated area, preferably a fume hood.[5]

-

Keep away from heat and sources of ignition.[10]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and dark place.[1]

-

Store away from incompatible materials, particularly strong oxidizing agents. Phosphine oxides can react with strong oxidizing agents.[11]

Emergency Procedures: Spills, Exposure, and Fire

In the event of an emergency, a calm and methodical response is crucial.

Accidental Release (Spill) Response:

For a minor spill of this compound powder:

-

Evacuate and Secure: Evacuate the immediate area and restrict access.[12]

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

PPE: Don the appropriate PPE as outlined in Section 3.

-

Containment: Gently cover the spill with a damp paper towel to avoid generating dust.[12]

-

Clean-up: Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Emergency Spill Response Workflow:

Caption: Step-by-step procedure for responding to a minor powder spill.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[13]

-

In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[13]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[14]

Firefighting Measures:

-

Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

-

Specific hazards: When heated to decomposition, it may emit toxic fumes of phosphorus oxides and hydrogen bromide.[9]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

References

- 1. This compound | 10212-04-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 10212-04-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Triphenylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. nj.gov [nj.gov]

- 10. Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 13. fishersci.com [fishersci.com]

- 14. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]

The Cornerstone of Modern Chemistry: An In-depth Technical Guide to the Chemical Properties of Organophosphorus Compounds

This guide provides an in-depth exploration of the chemical properties of organophosphorus compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their behavior, from electronic structure to reactivity, and explore their applications in synthesizing crucial organic molecules and developing life-saving therapeutics. This document is designed to be a comprehensive resource, blending theoretical knowledge with practical insights to empower your research and development endeavors.

Part 1: The Phosphorus Atom - A Universe of Chemical Possibilities

The unique electronic configuration of phosphorus, [Ne] 3s²3p³, underpins the diverse chemistry of organophosphorus compounds.[1] Phosphorus can exist in multiple oxidation states, most commonly P(III) and P(V), and can form a variety of coordination geometries.[1][2] This versatility allows for the formation of a wide array of functional groups, including phosphines, phosphites, phosphonates, phosphinates, phosphine oxides, and phosphates.[1]

The nature of the bonds involving phosphorus is a key determinant of the compound's properties. The phosphorus-carbon (P-C) bond is notably stable and resistant to hydrolysis, a feature that is crucial for the biological activity of many organophosphorus drugs.[3] In contrast, phosphate esters, which lack a direct P-C bond, are technically esters of phosphoric acid and are more susceptible to hydrolysis.[2] The phosphoryl group (P=O) is a common motif in pentavalent organophosphorus compounds and is highly polar, contributing to the solubility and reactivity of these molecules.[2]

Stereochemistry at the Phosphorus Center: The tetrahedral geometry around a pentavalent phosphorus atom can lead to chirality, a critical consideration in drug design and asymmetric catalysis. The synthesis of enantiomerically pure organophosphorus compounds is a significant area of research, with applications in developing stereospecific catalysts and drugs with improved therapeutic indices.[4]

Physicochemical Properties at a Glance

The physical and chemical properties of organophosphorus compounds are highly tunable by altering the organic substituents attached to the phosphorus atom.

| Property | General Trends and Influencing Factors |

| Polarity | The presence of the polar P=O bond in phosphine oxides and phosphates leads to significant dipole moments.[2] Polarity decreases in the order: Phosphates > Phosphonates > Phosphinates > Phosphine Oxides > Phosphines. |

| Solubility | Water solubility varies greatly.[5] Phosphate mono- and di-esters are often water-soluble, while tri-esters are more hydrophobic.[5] The organic substituents play a major role; for instance, phosphine oxides can form hydrogen bonds and exhibit some water solubility.[2] |

| Stability | The thermal stability of organophosphorus compounds is generally high, particularly for phosphine oxides and their derivatives.[2] The C-P bond is chemically inert and stable to hydrolysis.[3] |

Part 2: Reactivity and Foundational Reactions

The reactivity of organophosphorus compounds is dictated by the oxidation state and coordination number of the phosphorus atom. Trivalent phosphorus compounds, such as phosphines and phosphites, are generally nucleophilic and readily undergo oxidation to the pentavalent state. Pentavalent phosphorus compounds can act as electrophiles, particularly at the phosphorus center.

The Michaelis-Arbuzov Reaction: A Pillar of C-P Bond Formation

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine oxides.[6][7] It involves the reaction of a trivalent phosphorus ester with an alkyl halide.[6][7]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus(III) atom attacks the electrophilic alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[6][7][8]

-

Dealkylation: The displaced halide anion then attacks one of the alkoxy groups on the phosphonium salt, also in an SN2 fashion, to yield the final pentavalent phosphorus product and an alkyl halide.[6][7]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

The Michaelis-Arbuzov reaction is a versatile and widely used method for creating stable carbon-phosphorus bonds, which are central to many biologically active molecules.[3]

The Perkow Reaction: A Competing Pathway

A notable side reaction to the Michaelis-Arbuzov reaction, the Perkow reaction occurs when a trialkyl phosphite reacts with a haloketone.[9] Instead of the expected β-keto phosphonate, the product is a dialkyl vinyl phosphate.[9]

The mechanism involves the initial attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide.[9]

Caption: Mechanism of the Perkow Reaction.

The outcome of the reaction between a trialkyl phosphite and a haloketone (Michaelis-Arbuzov vs. Perkow) is influenced by factors such as the nature of the halogen, the steric hindrance around the carbonyl group, and the reaction temperature. Generally, higher temperatures favor the Arbuzov product.[6]

Part 3: Organophosphorus Compounds in the Realm of Drug Development

The unique chemical properties of organophosphorus compounds have made them invaluable in the field of medicinal chemistry.[10][11] They are found in a variety of drugs, from antivirals to anticancer agents.[11][12]

Enzyme Inhibition: A Potent Mode of Action

Many organophosphorus compounds exert their biological effects by inhibiting enzymes.[3][13] A prime example is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[14][15] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.[3][14] This mechanism is the basis for the toxicity of organophosphate nerve agents and insecticides, but it is also harnessed for therapeutic purposes.[14][16] For instance, certain organophosphates are used to treat Alzheimer's disease by enhancing cholinergic neurotransmission.

The inhibition of AChE by organophosphates involves the phosphorylation of a serine residue in the enzyme's active site, forming a stable, often irreversible, covalent bond.[14]

Caption: Inhibition of Acetylcholinesterase by Organophosphates.

Prodrug Strategies: Enhancing Bioavailability

A significant challenge in drug development is ensuring that a drug can effectively reach its target in the body. Many potent drugs have poor physicochemical properties, such as low water solubility or an inability to cross cell membranes. The phosphate group, being negatively charged at physiological pH, can hinder a drug's ability to enter cells.

The prodrug approach involves chemically modifying a drug to improve its pharmacokinetic properties.[17] Organophosphorus chemistry offers elegant solutions for this. By masking the charged phosphate or phosphonate group with lipophilic, cell-permeable moieties, the resulting prodrug can more easily cross cell membranes.[17] Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active drug.[17] This strategy not only enhances bioavailability but can also lead to targeted drug delivery.[18][19][20]

Part 4: Practical Guidance for the Laboratory

A Representative Experimental Protocol: The Michaelis-Arbuzov Reaction

Synthesis of Diethyl Benzylphosphonate

This protocol describes a standard Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Benzyl bromide

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine triethyl phosphite (1.0 equivalent) and benzyl bromide (1.0 equivalent). If desired, anhydrous toluene can be used as a solvent.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.

-

Workup: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Purification: The product, diethyl benzylphosphonate, can be purified by vacuum distillation. The lower-boiling ethyl bromide byproduct will distill first.

Characterization: The identity and purity of the product should be confirmed by analytical techniques such as:

-

³¹P NMR Spectroscopy: This is a powerful tool for characterizing organophosphorus compounds. The product should exhibit a characteristic chemical shift for a phosphonate.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic moiety.

-

Mass Spectrometry: To determine the molecular weight of the product.

Safety is Paramount: Handling Organophosphorus Compounds

Many organophosphorus compounds are toxic, with some being potent nerve agents.[2] Therefore, strict adherence to safety protocols is essential.

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Fume Hood: All manipulations of volatile or toxic organophosphorus compounds should be performed in a well-ventilated chemical fume hood.[21]

-

Decontamination: Have a decontamination plan in place. Spills should be cleaned up immediately using appropriate procedures.[22]

-

Waste Disposal: Dispose of all organophosphorus waste according to institutional and regulatory guidelines.[21]

-

Emergency Preparedness: Be aware of the signs and symptoms of organophosphate poisoning and have an emergency response plan.[23] Antidotes such as atropine and pralidoxime may be necessary in case of exposure.[23]

Conclusion

Organophosphorus compounds represent a vast and fascinating area of chemistry with profound implications for both fundamental research and applied sciences. Their unique properties, stemming from the versatile nature of the phosphorus atom, have enabled the development of powerful synthetic methodologies and life-changing pharmaceuticals. A thorough understanding of their chemical properties, reactivity, and safe handling is crucial for any scientist working in this dynamic field. This guide has provided a comprehensive overview, and it is our hope that it will serve as a valuable resource in your scientific endeavors.

References

- 1. oms.bdu.ac.in [oms.bdu.ac.in]

- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Stereoselective Syntheses of Organophosphorus Compounds [mdpi.com]

- 5. Organophosphate - Wikipedia [en.wikipedia.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Perkow reaction - Wikipedia [en.wikipedia.org]

- 10. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. jelsciences.com [jelsciences.com]

- 12. rroij.com [rroij.com]

- 13. The nature of the reaction of organophosphorus compounds and carbamates with esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 16. epa.gov [epa.gov]

- 17. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peroxide-Mediated Release of Organophosphates from Boron-Containing Phosphotriesters: A New Class of Organophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 21. agilent.com [agilent.com]

- 22. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

A Senior Application Scientist's Guide to (3-Bromophenyl)diphenylphosphine Oxide for Advanced Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (3-Bromophenyl)diphenylphosphine oxide, its commercial suppliers, synthesis, quality control, and applications, with a focus on practical, field-proven insights.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound, with CAS Number 10212-04-1, is a versatile organophosphorus compound that has garnered significant interest in both academic and industrial research. Its unique trifunctional nature, possessing a reactive bromophenyl group, a diphenylphosphine oxide moiety, and a phosphorus center, makes it a valuable building block in a multitude of synthetic applications.

The diphenylphosphine oxide group is a strong hydrogen bond acceptor and can enhance the polarity and metabolic stability of molecules, a desirable trait in medicinal chemistry.[1] The bromine atom on the phenyl ring serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This strategic combination of functionalities has led to its use in the development of novel pharmaceuticals, advanced materials for organic light-emitting diodes (OLEDs), and as a sophisticated ligand in catalysis.

This guide will navigate the critical aspects of sourcing, evaluating, and utilizing this key reagent to empower researchers in their scientific endeavors.

Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

The selection of a reliable commercial supplier is a critical first step in any research project. The purity, consistency, and availability of starting materials can significantly impact experimental outcomes. For this compound, several reputable suppliers cater to the research and pharmaceutical sectors.

A comparative summary of prominent suppliers is presented below. It is important to note that availability, pricing, and documentation can fluctuate, and direct inquiry with the suppliers is always recommended for the most current information.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Documentation |